![molecular formula C29H25N3O4 B4731278 4-({4-[2-(FURAN-2-YL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE](/img/structure/B4731278.png)
4-({4-[2-(FURAN-2-YL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE
概要
説明
4-({4-[2-(FURAN-2-YL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE is a complex organic compound that features a combination of furan, quinoline, piperazine, and chromenone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[2-(FURAN-2-YL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling.
Preparation of Furan-2-yl Quinoline-4-carbonyl Chloride: This step involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-yl chloride, which is then reacted with quinoline-4-carboxylic acid in the presence of a base to form furan-2-yl quinoline-4-carbonyl chloride.
Synthesis of Piperazin-1-yl Methyl Chromenone: This involves the reaction of 7-methyl-2H-chromen-2-one with piperazine in the presence of a suitable catalyst to form piperazin-1-yl methyl chromenone.
Coupling Reaction: The final step involves the coupling of furan-2-yl quinoline-4-carbonyl chloride with piperazin-1-yl methyl chromenone under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and quinoline moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the quinoline and chromenone moieties.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the quinoline and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction of the carbonyl groups can yield alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Medicine
In medicine, the compound is investigated for its pharmacological properties. Studies have shown that it exhibits anti-inflammatory, antimicrobial, and anticancer activities, making it a promising candidate for the development of new drugs.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in areas such as electronics, coatings, and polymers.
作用機序
The mechanism of action of 4-({4-[2-(FURAN-2-YL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets in the body. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline moiety and exhibit similar biological activities.
Furan Derivatives: Compounds containing the furan ring are known for their antimicrobial and anticancer properties.
Piperazine Derivatives: These compounds are widely used in medicinal chemistry for their ability to interact with various biological targets.
Uniqueness
What sets 4-({4-[2-(FURAN-2-YL)QUINOLINE-4-CARBONYL]PIPERAZIN-1-YL}METHYL)-7-METHYL-2H-CHROMEN-2-ONE apart is its unique combination of multiple bioactive moieties in a single molecule. This allows it to exhibit a broad spectrum of biological activities and makes it a versatile compound for various applications.
特性
IUPAC Name |
4-[[4-[2-(furan-2-yl)quinoline-4-carbonyl]piperazin-1-yl]methyl]-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O4/c1-19-8-9-21-20(16-28(33)36-27(21)15-19)18-31-10-12-32(13-11-31)29(34)23-17-25(26-7-4-14-35-26)30-24-6-3-2-5-22(23)24/h2-9,14-17H,10-13,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTQRFJEUNJYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


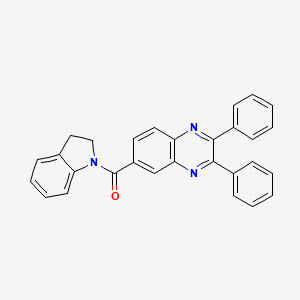
![N-[1-(3-chlorophenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]-3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide](/img/structure/B4731204.png)
![3-[4-[[5-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B4731211.png)
![N,N-dimethyl-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}-1-piperidinesulfonamide](/img/structure/B4731216.png)
![(5Z)-1-(3-methoxyphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4731236.png)
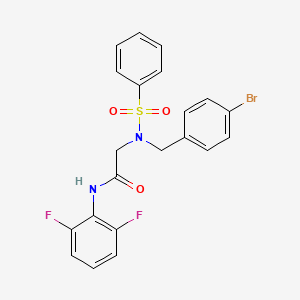
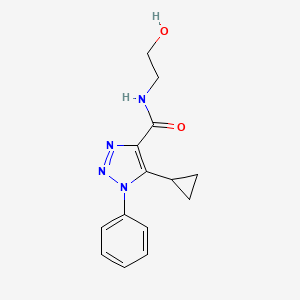
![(5Z)-5-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE](/img/structure/B4731263.png)
![N-benzyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]benzenesulfonamide](/img/structure/B4731269.png)
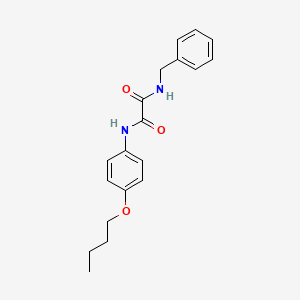
![2-{[5-(2-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4731285.png)
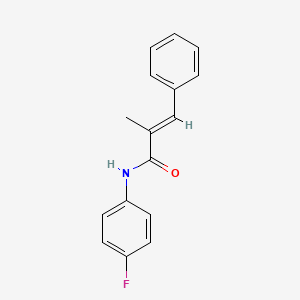
![3-[(2-thienylmethyl)amino]-1-adamantanol hydrochloride](/img/structure/B4731308.png)
![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-5-bromopyridine-3-carboxamide](/img/structure/B4731311.png)
